(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
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Description
(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.36. The purity is usually 95%.
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Biological Activity
(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C23H18O5
- Molecular Weight : 374.4 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:
- Antioxidant Activity : The presence of the benzofuran moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines like MDA-MB-231, a breast cancer cell line. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzaldehyde derivatives have been studied for their ability to disrupt cellular processes in pathogenic fungi and bacteria. For instance, redox-active benzaldehydes have demonstrated efficacy against drug-resistant fungal strains by targeting cellular antioxidation systems .
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzofuran derivative. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of approximately 20 µM. The study attributed this effect to increased oxidative stress and DNA damage .
Research on Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested against xanthine oxidase (XO). The results suggested that modifications at specific positions on the benzene ring enhanced inhibitory activity against XO, which is crucial for uric acid metabolism .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(2)15-5-3-14(4-6-15)11-19-20(22)17-8-7-16(23-10-9-21)12-18(17)24-19/h3-8,11-13H,10H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPSJRQLXGHNY-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.